molecular formula C15H16BrNO4 B3045566 1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate CAS No. 1100052-64-9

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate

Cat. No.: B3045566
CAS No.: 1100052-64-9
M. Wt: 354.20
InChI Key: WUAKVCRJIPQNOK-UHFFFAOYSA-N
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Description

Chemical Structure:
1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate (CAS: 1100052-64-9) is a brominated indole derivative with two ester groups: a tert-butyl ester at the N1 position and a methyl ester at the C3 position. The bromine substituent at the C5 position enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Synthesis and Availability:
This compound is commercially available with a purity of 95% (e.g., from Combi-Blocks, catalog QJ-7388) . Its synthesis typically involves sequential carboxylation and bromination steps, as inferred from analogous indole derivatization methods .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-bromoindole-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(13(18)20-4)10-7-9(16)5-6-12(10)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAKVCRJIPQNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166292
Record name 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100052-64-9
Record name 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1100052-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor, followed by esterification reactions to introduce the tert-butyl and methyl groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and esterification reagents like tert-butyl chloroformate and methyl iodide. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups on the indole ring.

    Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Indole Dicarboxylates with Halogen Substituents

The table below compares the target compound with analogs differing in halogen type, substituent positions, or ester groups:

Compound Name CAS Number Substituents (Position) Ester Groups Key Properties/Applications Reference
1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate 1100052-64-9 Br (C5) 1-tert-butyl, 3-methyl Cross-coupling precursor
1-tert-Butyl 3-methyl 5-chloro-1H-indole-1,3-dicarboxylate N/A Cl (C5) 1-tert-butyl, 3-methyl Lower reactivity vs. bromo analog
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate 93862-70-5 Br (C6), CHO (C3) 1-tert-butyl Aldehyde group enables condensation
1-(tert-butyl) 2-ethyl 5-(bromomethyl)-1H-indole-1,2-dicarboxylate SCHEMBL12042731 BrCH2 (C5) 1-tert-butyl, 2-ethyl Bromomethyl for alkylation reactions

Key Observations :

  • Halogen Effects : The bromine atom in the target compound offers higher reactivity in Suzuki-Miyaura couplings compared to its chloro analog .
  • Ester Group Variations : The tert-butyl group at N1 enhances steric protection of the indole nitrogen, while methyl/ethyl esters at C3/C2 modulate solubility and reactivity .
  • Functional Group Diversity : The formyl substituent in 93862-70-5 enables its use in Schiff base formation, unlike the brominated analogs .

Non-Halogenated Indole Dicarboxylates

Compound Name CAS Number Substituents Ester Groups Applications Reference
1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate 1220039-51-9 None (saturated C2-C3) 1-tert-butyl, 6-methyl Hydrogenation studies
Methyl 1-BOC-1H-indole-3-carboxylate 163229-48-9 None 1-BOC, 3-methyl Intermediate in alkaloid synthesis

Key Observations :

  • Saturation Effects : The dihydroindole in 1220039-51-9 exhibits reduced aromaticity, altering its electronic properties for hydrogenation .
  • BOC Protection : The BOC group in 163229-48-9 provides temporary nitrogen protection, contrasting with the permanent tert-butyl ester in the target compound .

Heterocyclic Dicarboxylates Beyond Indoles

Compound Name CAS Number Core Structure Key Features Reference
(3S,4R)-1-tert-butyl 3-methyl 4-(6-bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate 1257850-08-0 Pyrrolidine-pyridine Bromopyridine moiety for metal catalysis
1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate EN300-316620 Piperazine Dual esterification for peptide mimics

Key Observations :

  • Pyridine-Pyrrolidine Hybrids : The bromopyridine in 1257850-08-0 expands utility in heterocyclic cross-coupling .
  • Piperazine Derivatives : Piperazine dicarboxylates like EN300-316620 serve as rigid scaffolds in drug design, unlike flexible indoles .

Biological Activity

1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate is a compound of significant interest due to its potential biological activities. This indole derivative has been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The molecular structure of this compound is characterized by its indole core with tert-butyl and bromo substituents, which may influence its biological interactions.

  • Molecular Formula : C15H16BrNO4
  • Molecular Weight : 354.2 g/mol
  • CAS Number : 1100052-64-9
  • IUPAC Name : 1-(tert-butyl) 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of indole compounds, particularly those with halogen substitutions like bromine, exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to indoles have shown MIC values as low as 0.25μg/mL\leq 0.25\,\mu g/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

A comparative study on similar indole derivatives suggests that the presence of a bromo group at the 5-position enhances antimicrobial efficacy.

Antifungal Activity

Indole derivatives have also been evaluated for their antifungal activity:

  • Activity Against Cryptococcus neoformans : Certain analogues exhibited significant antifungal activity with MIC values as low as 0.25μg/mL\leq 0.25\,\mu g/mL, indicating potential therapeutic applications in treating fungal infections .

Case Studies and Research Findings

Several studies have specifically investigated the biological effects of indole derivatives:

  • Study on Indole Derivatives :
    • A comprehensive screening of various indole derivatives led to the identification of several compounds with promising anti-MRSA activity. The study highlighted the importance of structural features, such as halogenation and side chain variations, in determining biological efficacy .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxicity of indole derivatives against human embryonic kidney cells (HEK293). Notably, some compounds showed minimal cytotoxic effects while maintaining antimicrobial activity, suggesting a favorable therapeutic profile .

Data Table: Biological Activity Summary

Compound NameActivity TypeMIC (µg/mL)Cytotoxicity (IC50 µg/mL)Reference
1-tert-butyl 3-methyl 5-bromo-1H-indoleAnti-MRSA≤0.25Not specified
Indole Derivative AAntifungal≤0.25Not specified
Indole Derivative BCytotoxicity-IC50 = 9

Q & A

Basic: What are the recommended synthetic routes for 1-tert-butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate?

The compound is typically synthesized via sequential functionalization of the indole scaffold. A general procedure involves:

  • Step 1 : Introduction of the tert-butyl and methyl carboxylate groups at the 1- and 3-positions of indole, respectively, using Boc (tert-butoxycarbonyl) and methyl ester protecting groups under anhydrous conditions .
  • Step 2 : Bromination at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in DCM) under controlled temperature to avoid over-bromination .
  • Critical Note : Monitor reaction progress via TLC or HPLC to ensure regioselectivity, as competing reactions may lead to di- or tri-brominated byproducts.

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example:

  • Crystal Parameters : Monoclinic space group C2/cC2/c, with unit cell dimensions a=16.220A˚,b=15.361A˚,c=18.224A˚,β=113.792a = 16.220 \, \text{Å}, b = 15.361 \, \text{Å}, c = 18.224 \, \text{Å}, \beta = 113.792^\circ, derived from analogous brominated indole carboxylates .
  • Refinement : Use SHELXL for refinement, ensuring precise bond angle and torsion angle measurements. Disordered regions (e.g., tert-butyl groups) require constrained refinement .
  • Validation : Cross-validate with NMR (1H^1\text{H}, 13C^{13}\text{C}) and HRMS (exact mass: 354.2 g/mol) to confirm purity and structural integrity .

Basic: What precautions are necessary for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin/eye contact due to potential irritancy (refer to analogous indole safety protocols) .
  • Storage : Store at 2–8°C under inert gas (N₂ or Ar) in sealed containers to prevent hydrolysis of the ester groups .
  • Decomposition Risks : Exposure to moisture or heat may lead to decarboxylation or tert-butyl group cleavage.

Advanced: How can computational modeling aid in predicting reactivity for derivatization?

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites. The 5-bromo position is highly electrophilic, enabling Suzuki-Miyaura coupling for aryl group introduction .
  • Reactivity Trends : Compare HOMO/LUMO energies with similar indole derivatives (e.g., 5-chloro analogs) to assess bromine’s electronic effects on cross-coupling efficiency .
  • Experimental Validation : Perform kinetic studies (e.g., UV-Vis monitoring) to correlate computational predictions with actual reaction rates.

Basic: What spectroscopic techniques are critical for characterization?

  • NMR : 1H^1\text{H} NMR should show tert-butyl singlet at ~1.4 ppm and methyl ester at ~3.8 ppm. Aromatic protons (indole core) appear between 7.2–8.0 ppm with splitting patterns confirming substitution .
  • HRMS : Confirm molecular ion peak at m/zm/z 354.2 (C₁₅H₁₆BrNO₄⁺) with isotopic signature matching bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .
  • IR : Ester carbonyl stretches at ~1720–1740 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .

Advanced: How to address contradictions in reported synthetic yields for this compound?

  • Root Cause Analysis : Variability often arises from:
    • Protecting Group Stability : Competitive cleavage of tert-butyl vs. methyl esters under acidic/basic conditions .
    • Bromination Efficiency : Differences in reagent purity (e.g., NBS vs. Br₂) or solvent polarity affecting reactivity .
  • Mitigation : Optimize reaction conditions using DoE (Design of Experiments) to identify critical factors (temperature, stoichiometry). Compare results with published protocols for analogous brominated indoles .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Building Block : Used to synthesize indole-based kinase inhibitors or serotonin receptor modulators via functionalization at the 5-bromo position .
  • Pro-drug Design : The ester groups facilitate hydrolysis in vivo to release active carboxylic acid derivatives .

Advanced: How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% TFA in H₂O) and B (0.1% TFA in acetonitrile).
  • Gradient : 40–90% B over 15 min, flow rate 1.0 mL/min, detection at 254 nm .
  • Forced Degradation : Expose to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and oxidants (H₂O₂) to identify degradation products (e.g., decarboxylated or debrominated species) .

Advanced: What strategies improve regioselectivity in further functionalization?

  • Directed Ortho-Metalation : Use a directing group (e.g., ester or amide) to control C-H activation at specific positions .
  • Cross-Coupling : Employ Pd-catalyzed Buchwald-Hartwig amination or Sonogashira coupling at the 5-bromo site, ensuring anhydrous conditions and degassed solvents .
  • Protection/Deprotection : Temporarily protect the indole nitrogen with a Boc group to prevent unwanted side reactions during derivatization .

Basic: How to troubleshoot low yields in the final bromination step?

  • Reagent Purity : Ensure fresh NBS or Br₂ is used; degraded reagents reduce electrophilic activity.
  • Solvent Choice : Use DCM or DMF for optimal solubility and reaction homogeneity.
  • Temperature Control : Maintain 0–5°C to suppress polybromination. Quench excess bromine with Na₂S₂O₃ immediately post-reaction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate

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